molecular formula C24H28ClN3O2S B2501711 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride CAS No. 1216707-40-2

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride

Cat. No.: B2501711
CAS No.: 1216707-40-2
M. Wt: 458.02
InChI Key: KNJHQMJSVLGZNQ-UHFFFAOYSA-N
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Description

This compound features a thiazole ring substituted with a 4-methoxyphenyl group, connected via a methylene bridge to a piperazine moiety. The ethanone group is further substituted with an m-tolyl (meta-methylphenyl) group, and the structure is stabilized as a hydrochloride salt.

Properties

IUPAC Name

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(3-methylphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S.ClH/c1-18-4-3-5-19(14-18)15-24(28)27-12-10-26(11-13-27)16-23-25-22(17-30-23)20-6-8-21(29-2)9-7-20;/h3-9,14,17H,10-13,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJHQMJSVLGZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(m-tolyl)ethanone hydrochloride, commonly referred to as a thiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound contains a thiazole moiety, which is known for its potential therapeutic effects, including anticonvulsant, antitumor, and ion channel modulation properties.

  • Molecular Formula : C₁₈H₂₄ClN₃O₂S
  • Molecular Weight : 436.0 g/mol
  • CAS Number : 1215627-39-6

1. Anticonvulsant Activity

Research indicates that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to the target compound have shown efficacy in preclinical models by inhibiting seizure activity. The structure-activity relationship (SAR) analysis suggests that the presence of the methoxy group enhances anticonvulsant activity by stabilizing the molecular structure and improving solubility in biological systems .

2. Antitumor Activity

Thiazole-containing compounds have demonstrated promising antitumor activities against various cancer cell lines. For example, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival . The IC50 values for these compounds often fall below that of standard chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents.

CompoundCell Line TestedIC50 (µg/mL)Mechanism
Compound 9A431 (skin cancer)1.61 ± 1.92Bcl-2 inhibition
Compound 10Jurkat (leukemia)1.98 ± 1.22Apoptosis induction

3. Ion Channel Modulation

The compound has been identified as a potential modulator of ion channels, particularly KCNQ1 potassium channels, which are essential for cardiac action potentials. Preliminary studies suggest that it enhances the activity of these channels, thereby indicating its possible therapeutic application in treating cardiac arrhythmias. Dose-response experiments have been conducted to evaluate its efficacy, showing promising results that warrant further investigation.

Case Study: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of thiazole derivatives, a compound structurally related to the target compound was tested in a PTZ-induced seizure model. The results indicated that this compound significantly reduced seizure duration and frequency compared to controls, suggesting its potential utility in epilepsy treatment .

Research Findings on Antitumor Activity

A recent publication detailed the synthesis and biological evaluation of various thiazole derivatives against multiple cancer cell lines. The study highlighted that modifications on the phenyl ring significantly influenced cytotoxicity, with specific substitutions leading to enhanced antitumor activity . The findings underscored the importance of structural optimization in developing effective anticancer agents.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Yields : Analogs in and show yields of 70–88%, suggesting feasible synthesis for the target compound .
  • Biological Activity : Thiazole-piperazine derivatives exhibit antiproliferative, antimicrobial, and kinase-inhibitory activities. The m-tolyl group in the target may enhance membrane permeability compared to polar substituents .

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